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1-(Bromomethyl)-1-(butan-2-yl)cyclohexane

Cat. No.: B13202781
M. Wt: 233.19 g/mol
InChI Key: VJUBWVNQXGALIO-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry of Halogenated Alkanes

Halogenated alkanes, also known as alkyl halides, represent a cornerstone of organic chemistry. ncert.nic.inpressbooks.pubwikipedia.org These compounds, characterized by one or more halogen atoms bonded to an sp³-hybridized carbon, are pivotal as synthetic intermediates, solvents, and functional molecules in a vast array of applications. ncert.nic.inwikipedia.orglibretexts.org The carbon-halogen bond's polarity, with an electrophilic carbon center, makes alkyl halides susceptible to nucleophilic substitution and elimination reactions, rendering them versatile precursors for a multitude of other functional groups. openochem.orgminia.edu.eg

The reactivity of alkyl halides is influenced by several factors, including the nature of the halogen, the structure of the alkyl group (primary, secondary, or tertiary), and reaction conditions. msu.eduorgchemboulder.com Brominated alkanes, such as the subject of this research, are often preferred in synthesis due to the bromine atom's good leaving group ability, striking a balance between reactivity and stability that is often ideal for controlled chemical transformations. msu.edu Their utility spans from the synthesis of pharmaceuticals and agrochemicals to the creation of advanced materials. ncert.nic.innih.govnbinno.com

Rationale for Academic Investigation of Branched Bromomethyl Cyclohexane (B81311) Derivatives

The academic interest in branched bromomethyl cyclohexane derivatives, such as 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane, stems from the unique structural complexity and synthetic potential these molecules possess. The presence of a quaternary carbon center, substituted with both a reactive bromomethyl group and a branched alkyl chain (butan-2-yl), introduces significant steric hindrance and specific stereochemical considerations.

This intricate three-dimensional architecture is of interest for several reasons:

Probing Reaction Mechanisms: The sterically congested environment around the reactive center can influence the pathways of nucleophilic substitution and elimination reactions, potentially favoring certain products or mechanisms over others. Studying these effects provides deeper insights into fundamental organic reactivity.

Creation of Complex Scaffolds: The cyclohexane ring provides a rigid and well-defined conformational framework. The addition of branched substituents allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities or material properties.

Access to Novel Chemical Space: The synthesis and characterization of such complex, non-planar structures contribute to the expansion of accessible molecular diversity. This is particularly valuable in fields like medicinal chemistry, where novel scaffolds are constantly sought to address new biological targets.

Overview of Prior Research on Related Chemical Architectures and Halogen-Containing Scaffolds

While specific research on this compound is not extensively documented in public literature, a wealth of research exists on related structures. Halogen-containing scaffolds are of immense importance, particularly in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net The incorporation of halogens can significantly modulate a molecule's pharmacological properties, including its binding affinity, metabolic stability, and bioavailability. acs.orgpressbooks.pub The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is increasingly recognized as a key factor in drug-target recognition. acs.orgtandfonline.comacs.org

Research into the synthesis of substituted cyclohexanes is also well-established, with numerous methods developed to control their stereochemistry. beilstein-journals.org Furthermore, the development of synthetic platforms using bromomethyl-substituted scaffolds has been shown to be an efficient strategy for creating diverse libraries of compounds for biological screening. nih.gov These studies demonstrate the utility of a reactive "handle," like the bromomethyl group, for the late-stage introduction of various substituents, enabling the rapid optimization of molecular properties. nih.gov

Research Objectives and Scope for this compound

Given the limited specific information available for this compound, the primary research objective is its synthesis and comprehensive characterization. The scope of this investigation is focused and systematic, adhering to the following objectives:

Development of a Synthetic Pathway: To devise and optimize a reliable synthetic route to produce this compound in sufficient purity and yield for subsequent studies.

Structural and Spectroscopic Characterization: To unambiguously confirm the structure of the synthesized compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Investigation of Reactivity: To explore the reactivity of the bromomethyl group in this sterically hindered environment through a series of nucleophilic substitution reactions with a diverse set of nucleophiles. This will help to map its synthetic utility and understand the influence of its unique structure on reaction outcomes.

Computational Modeling: To perform theoretical calculations to understand the conformational preferences and electronic properties of the molecule, providing a deeper understanding of its structure and potential reactivity.

The research is strictly confined to the fundamental organic chemistry of this compound and will not extend to biological or toxicological assessments. The primary outcome will be a detailed report on the synthesis, characterization, and fundamental reactivity of this novel chemical entity.

Compound Data

Compound Name
This compound
(Bromomethyl)cyclohexane
1-(Cyclohexylmethyl)piperazine
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid)
2,4-D (2,4-Dichlorophenoxyacetic acid)
Chloramphenicol
Chloroethane
Chloroquine
DDT (Dichlorodiphenyltrichloroethane)
Halothane
Methyl bromide
Methyl iodide
Thyroxine

Interactive Data Table: Properties of this compound Note: Experimental data is limited; some values are calculated.

PropertyValueSource/Method
Molecular FormulaC₁₁H₂₁Br---
Molecular Weight233.19 g/mol Calculated
Exact Mass232.08266 uCalculated
InChI KeyVJUBWVNQXGALIO-UHFFFAOYSA-N---
Canonical SMILESCCC(C)C1(CBr)CCCCC1---

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21Br B13202781 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(bromomethyl)-1-butan-2-ylcyclohexane

InChI

InChI=1S/C11H21Br/c1-3-10(2)11(9-12)7-5-4-6-8-11/h10H,3-9H2,1-2H3

InChI Key

VJUBWVNQXGALIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCCC1)CBr

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Bromomethyl 1 Butan 2 Yl Cyclohexane

Nucleophilic Substitution Reactions Involving 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane

The structure of this compound, which features a primary bromide attached to a quaternary carbon, presents significant steric hindrance, profoundly influencing its participation in nucleophilic substitution reactions. This configuration is analogous to a neopentyl halide, a class of compounds known for its unusually slow substitution rates. doubtnut.comacs.org

SN1 vs. SN2 Mechanistic Investigations in Brominated Cyclohexanes

The two primary mechanisms for nucleophilic substitution are the bimolecular (SN2) and unimolecular (SN1) pathways. The viability of each is heavily dependent on the substrate's structure.

SN2 Mechanism: The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. science-revision.co.uk In the case of this compound, the bulky cyclohexane (B81311) ring and the sec-butyl group attached to the adjacent quaternary carbon create severe steric hindrance. gauthmath.com This bulkiness effectively shields the electrophilic carbon from the nucleophile's approach, making the SN2 pathway extremely slow and kinetically disfavored. sarthaks.comchemistrysteps.com Studies on similar neopentyl-like structures show they react approximately 10^5 times slower than other primary alkyl bromides under SN2 conditions. acs.org

SN1 Mechanism: The SN1 reaction proceeds through a carbocation intermediate. chemistryhall.com The heterolytic cleavage of the C-Br bond in this compound would result in the formation of a primary carbocation. sarthaks.com Primary carbocations are highly unstable and their formation represents a significant energy barrier, making a direct SN1 pathway unfavorable. gauthmath.com However, it is plausible that under forcing solvolytic conditions, the initially formed primary carbocation could undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, which would then be captured by a nucleophile. quora.com This rearranged pathway is a potential, albeit likely slow, route for substitution.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound
FactorSN2 PathwaySN1 Pathway (Direct)SN1 Pathway (with Rearrangement)
Substrate StructurePrimary halide, but severe steric hindrance (neopentyl-like)Primary halidePrimary halide leading to tertiary carbocation
Rate Determining StepBimolecular: [Substrate][Nucleophile]Unimolecular: [Substrate]Unimolecular: [Substrate]
IntermediatePentacoordinate transition stateUnstable primary carbocationStable tertiary carbocation
FeasibilityHighly UnfavorableHighly UnfavorablePlausible under forcing conditions

Influence of Solvent and Nucleophile on Reaction Pathways

The choice of solvent and the nature of the nucleophile are critical in directing the outcome of substitution reactions.

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMSO) are known to favor SN2 reactions because they solvate the cation but leave the nucleophile relatively free and reactive. science-revision.co.uk Conversely, polar protic solvents (e.g., water, ethanol, acetic acid) are ideal for SN1 reactions. libretexts.orgncert.nic.in They excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy for the rate-determining step. chemistrysteps.comlibretexts.org For this compound, a polar protic solvent would be necessary to facilitate any potential SN1 reaction involving a carbocation rearrangement. libretexts.org

Nucleophile Effects: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile. ncert.nic.in Strong nucleophiles are required for the reaction to proceed at a reasonable rate. libretexts.org In contrast, the rate of an SN1 reaction is independent of the nucleophile's strength, as the nucleophile only participates after the rate-determining formation of the carbocation. libretexts.org However, when multiple nucleophiles are present (e.g., in a solvolysis reaction), their relative concentrations and nucleophilicities will determine the final product distribution. libretexts.org Given the steric hindrance of the substrate, even a strong nucleophile would struggle to initiate an SN2 reaction, while a weak nucleophile in a polar protic solvent might allow for a slow SN1/solvolysis process.

Elimination Reactions (E1 and E2) of this compound

Beta-elimination reactions, which form alkenes, require the presence of a hydrogen atom on the carbon adjacent (beta) to the carbon bearing the leaving group. In this compound, the alpha-carbon is the brominated CH₂ group. The adjacent beta-carbon is the quaternary center of the cyclohexane ring, which has no hydrogen atoms attached. Consequently, standard E1 and E2 elimination pathways to form an alkene are structurally impossible for this specific compound.

The following discussion addresses the principles of elimination reactions in other brominated cyclohexanes where such pathways are possible.

Regioselectivity and Stereoselectivity Studies in Cyclohexane Eliminations

E2 Reactions: The E2 mechanism is a concerted, one-step process that is highly stereospecific. It requires the beta-hydrogen and the leaving group to be in an anti-periplanar (180°) conformation. chemistrysteps.com In cyclohexane systems, this translates to a requirement that both groups occupy axial positions (a trans-diaxial arrangement). libretexts.orglibretexts.org This stereochemical constraint often dictates the regiochemical outcome. If there are multiple beta-hydrogens, elimination will proceed via the one that can achieve a trans-diaxial orientation with the leaving group. This can lead to the formation of the less-substituted (Hofmann) product, overriding the thermodynamic preference for the more-substituted (Zaitsev) alkene. libretexts.orglibretexts.org

E1 Reactions: The E1 mechanism proceeds through a carbocation intermediate, meaning there is no strict stereochemical requirement for the orientation of the beta-hydrogen. chemistrysteps.com After the leaving group departs, the resulting carbocation is typically planar, allowing for rotation around C-C bonds before a base removes a proton. As a result, E1 reactions are regioselective for the most thermodynamically stable alkene, which is usually the most substituted (Zaitsev) product. chemistrysteps.com Carbocation rearrangements are also common in E1 reactions, which can lead to different constitutional isomers. chemistrysteps.com

Table 2: Regio- and Stereoselectivity in Cyclohexane Eliminations
FeatureE1 MechanismE2 Mechanism
Stereochemical RequirementNoneAnti-periplanar (trans-diaxial)
IntermediateCarbocationConcerted transition state
Regioselectivity (Major Product)Zaitsev (most substituted alkene)Zaitsev (with small base) or Hofmann (if dictated by stereochemistry or bulky base)
RearrangementsCommonNot possible

Base-Mediated vs. Thermal Elimination Mechanisms

The conditions under which an elimination reaction is performed can favor different mechanisms.

Base-Mediated Elimination: The strength of the base is a key determinant. Strong bases, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), favor the bimolecular E2 mechanism. crunchchemistry.co.ukyoutube.com Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) are particularly effective at promoting E2 elimination and often favor the formation of the less sterically hindered Hofmann product. youtube.comksu.edu.sa Weak bases, often in conjunction with heat, favor the E1 mechanism, which competes with SN1 reactions. khanacademy.orglibretexts.org

Thermal Elimination: Increasing the reaction temperature generally favors elimination over substitution. chemguide.co.uk For E1 reactions, heat is often used to promote the initial formation of the carbocation. ksu.edu.sa While true thermal eliminations (pyrolysis) proceed through different mechanisms (e.g., syn-elimination), in the context of base-mediated reactions, heat shifts the equilibrium towards the elimination products, which are entropically favored.

Radical Reactions of this compound

In the presence of a radical initiator, such as UV light or heat, alkyl halides can undergo free-radical substitution. quora.com This process occurs via a chain reaction mechanism involving initiation, propagation, and termination steps. quora.comma.edu

Initiation: The reaction begins with the homolytic cleavage of a weak bond to form two radicals. For instance, UV light can break the Br-Br bond in molecular bromine to generate two bromine radicals (Br•). quora.com

Propagation: A bromine radical abstracts a hydrogen atom from the alkane substrate to form HBr and a carbon-centered radical. ma.edu The stability of the resulting alkyl radical determines the regioselectivity of this step (tertiary > secondary > primary). For this compound, the most likely site of hydrogen abstraction would be the tertiary C-H bond on the sec-butyl group, as this would form the most stable tertiary radical. This alkyl radical then reacts with a molecule of Br₂ to form a new bromoalkane and another bromine radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine. quora.com

Research on the radical bromination of (halomethyl)cyclohexanes has shown evidence for neighboring group participation by the halogen. acs.org A neighboring bromine atom can influence the reaction's selectivity, sometimes leading to rearrangements or enhanced substitution at specific positions through the formation of a bromine-bridged radical intermediate. acs.org This could potentially lead to complex product mixtures in the radical bromination of this compound.

Formation of Carbon-Centered Radicals from Brominated Alkanes

The carbon-bromine bond in brominated alkanes, such as this compound, is susceptible to homolytic cleavage to form carbon-centered radicals. This process can be initiated by light, heat, or radical initiators. ma.edu The generation of these radicals is a key step in many synthetic transformations. libretexts.org

The stability of the resulting radical plays a significant role in the ease of its formation. In the case of this compound, homolytic cleavage of the C-Br bond would generate a primary alkyl radical. The formation of this radical is a crucial step for subsequent reactions.

Methods for generating carbon-centered radicals from brominated alkanes often involve the use of tin hydrides, such as tributyltin hydride (Bu3SnH), or silanes in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Atom-transfer reactions are a common method for producing these radicals. libretexts.org

Table 1: Common Initiators for Radical Formation from Brominated Alkanes

InitiatorConditions
Azobisisobutyronitrile (AIBN)Thermal decomposition
Benzoyl peroxideThermal decomposition
UV lightPhotochemical initiation

Rearrangement Reactions and Neighboring Group Participation in this compound Derivatives

The structure of this compound and its derivatives can be prone to rearrangement reactions, particularly under conditions that favor the formation of carbocationic intermediates. Neighboring group participation (NGP) can play a significant role in these transformations, often leading to accelerated reaction rates and specific stereochemical outcomes. wikipedia.orglibretexts.org

NGP occurs when a nearby functional group with lone pair electrons or pi electrons interacts with the reaction center. libretexts.org In derivatives of this compound, if a nucleophilic group is suitably positioned, it can displace the bromide ion in an intramolecular fashion, forming a cyclic intermediate. Subsequent attack by an external nucleophile then leads to the final product, often with retention of stereochemistry. imperial.ac.uk

For instance, solvolysis of similar bromomethylcyclohexane derivatives in polar protic solvents can lead to a mixture of products arising from direct substitution and rearrangement. youtube.com The formation of a primary carbocation upon departure of the bromide is generally unfavorable. However, a 1,2-hydride or alkyl shift from the adjacent quaternary carbon could lead to a more stable tertiary carbocation, which would then be attacked by the solvent.

Table 2: Potential Rearrangement Pathways for this compound Cation

Type of ShiftMigrating GroupInitial CarbocationRearranged Carbocation
1,2-Hydride ShiftH-PrimaryTertiary
1,2-Alkyl ShiftButan-2-ylPrimaryTertiary
1,2-Alkyl ShiftCyclohexyl ring carbonPrimaryTertiary

The extent to which these rearrangements occur depends on the specific reaction conditions and the stability of the involved carbocations.

Organometallic Reactions Utilizing this compound as a Substrate

The carbon-bromine bond in this compound provides a handle for a variety of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Treatment of this compound with magnesium metal in an ether solvent would lead to the formation of the corresponding Grignard reagent, [1-(butan-2-yl)cyclohexyl]methylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base.

Formation: C11H21Br + Mg → C11H21MgBr

Once formed, this Grignard reagent can react with a wide array of electrophiles. youtube.com For example, it will react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid.

Table 3: Representative Reactions of [1-(butan-2-yl)cyclohexyl]methylmagnesium bromide

ElectrophileProduct
Formaldehyde2-[1-(Butan-2-yl)cyclohexyl]ethanol
Acetone2-[1-(Butan-2-yl)cyclohexyl]-1,1-dimethylethanol
Carbon dioxide2-[1-(Butan-2-yl)cyclohexyl]acetic acid

Lithium-halogen exchange is another important transformation for alkyl bromides. wikipedia.org Reacting this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom. harvard.edu This process is generally very fast and efficient. wikipedia.orgharvard.edu

Exchange Reaction: C11H21Br + 2 R-Li → C11H21Li + R-Br + R-H + Alkene

The resulting organolithium compound, [1-(butan-2-yl)cyclohexyl]methyllithium, is a highly reactive nucleophile and base. Its chemistry is similar to that of the corresponding Grignard reagent, but organolithium reagents are generally more reactive. They readily participate in nucleophilic addition reactions with carbonyl compounds and can also be used in metal-catalyzed cross-coupling reactions. researchgate.net

While primary alkyl bromides are not the most common substrates for palladium-catalyzed cross-coupling reactions, under appropriate conditions, they can participate in such transformations. These reactions are powerful methods for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While aryl and vinyl halides are more common, methods for the Suzuki coupling of alkyl halides have been developed.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organic halide. Again, this reaction is most efficient with aryl and vinyl halides, but modifications for alkyl halides exist.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide using a palladium catalyst and a copper co-catalyst. Similar to the other cross-coupling reactions, its application with alkyl halides is less common but achievable.

For a substrate like this compound, specialized catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, would be necessary to achieve efficient cross-coupling. nih.gov These ligands promote the oxidative addition of the alkyl bromide to the palladium center, which is often the rate-limiting step.

Theoretical and Computational Chemistry Studies of 1 Bromomethyl 1 Butan 2 Yl Cyclohexane

Conformational Analysis and Stereochemistry of 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane

The presence of a substituted cyclohexane (B81311) ring and two stereocenters—one at the C1 position of the cyclohexane and the other at the C2 position of the butyl group—gives this compound a complex stereochemical profile. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the two bulky substituents, a bromomethyl group and a butan-2-yl group, attached to the same carbon atom (C1), lead to distinct conformational isomers with varying stabilities.

Molecular Mechanics and Quantum Chemical Calculations

To quantitatively assess the geometries and relative stabilities of the possible conformers of this compound, molecular mechanics and quantum chemical calculations are employed. unipd.it

Molecular Mechanics (MM): This method uses classical physics principles to model molecules. It treats atoms as balls and bonds as springs, with a set of parameters known as a force field to calculate the potential energy of a given conformation. Force fields like MMFF94 or AMBER are used to perform a conformational search, systematically exploring the potential energy surface to identify low-energy conformers. This approach is computationally efficient for exploring the many possible arrangements of the flexible butan-2-yl side chain and the cyclohexane ring.

Quantum Chemical Calculations: For a more accurate description of the electronic structure and energies, quantum chemical methods are necessary. unipd.itsemanticscholar.org Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. Using a basis set such as 6-31G*, DFT calculations can refine the geometries obtained from molecular mechanics and provide more reliable relative energies for the different conformers. These calculations are crucial for determining the global energy minimum conformation and the energy barriers between different conformers.

Energy Minima and Transition States

The potential energy surface of this compound is characterized by several energy minima, which correspond to stable or metastable conformers, and transition states, which are the energy maxima connecting these minima.

Energy Minima: These represent the most stable chair conformations of the molecule. Due to the two large substituents on C1, the cyclohexane ring may exhibit some distortion from an ideal chair geometry. The global energy minimum will be the conformation that most effectively minimizes steric interactions. The butan-2-yl group is larger than the bromomethyl group, and its orientation relative to the ring's axial and equatorial positions is a key factor. The conformation that orients the bulkiest part of the butan-2-yl group away from the ring's axial hydrogens will be the most stable. youtube.com

Transition States: The process of ring flipping from one chair conformation to another proceeds through higher-energy transition states, such as the half-chair or twist-boat conformations. Quantum chemical calculations can be used to locate these transition state structures and calculate their energies. The energy difference between a stable conformer (energy minimum) and a transition state is the activation energy for the conformational change.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionComputational MethodRelative Energy (kJ/mol)
Conf-1 Chair, Butan-2-yl group oriented to minimize steric hindranceDFT/B3LYP/6-31G0.0 (Global Minimum)
Conf-2 Chair, Alternate Butan-2-yl group orientationDFT/B3LYP/6-31G+8.2
TS-1 Twist-Boat, Transition state for ring flipDFT/B3LYP/6-31G*+22.5

Electronic Structure and Bonding Analysis of this compound

The electronic properties of this compound are largely dictated by the presence of the highly electronegative bromine atom. The carbon-bromine (C-Br) bond is a key feature, influencing the molecule's reactivity.

The C-Br bond is polar covalent, with the bromine atom being significantly more electronegative than the carbon atom. studymind.co.uk This unequal sharing of electrons results in a permanent dipole, with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the carbon atom to which it is attached (the methylene (B1212753) carbon). studymind.co.uklibretexts.org This bond polarity is a critical factor in the molecule's chemical behavior, making the methylene carbon an electrophilic site susceptible to attack by nucleophiles.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a detailed picture of the bonding and electronic distribution within the molecule. The interaction of atomic orbitals leads to the formation of molecular orbitals that extend over the entire molecule.

In this compound, the covalent bonds are primarily sigma (σ) bonds. The crucial C-Br bond is formed by the overlap of an sp³ hybrid orbital from the carbon and a p orbital from the bromine, resulting in a filled σ bonding orbital and an unfilled σ* antibonding orbital.

The electron density distribution, which can be visualized through computational modeling, shows a high concentration of electron density around the electronegative bromine atom, consistent with its partial negative charge. libretexts.org The regions around the hydrogen and carbon atoms have a correspondingly lower electron density.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): For an alkyl halide like this compound, the HOMO is typically localized on the halogen atom and corresponds to one of its non-bonding lone pair orbitals. This orbital is the site of nucleophilicity; the molecule will donate electrons from this orbital in reactions. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally the antibonding σ* orbital of the carbon-halogen bond (C-Br σ). youtube.comresearchgate.net This orbital is the site of electrophilicity. When the molecule reacts with a nucleophile, the nucleophile donates electrons into this LUMO. Populating the σ orbital weakens and ultimately breaks the C-Br bond, leading to a substitution or elimination reaction.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalDescriptionCalculated Energy (eV)
HOMO Localized on Bromine lone pairs-10.5
LUMO C-Br σ* antibonding orbital+1.2
HOMO-LUMO Gap Energy difference11.7

Reaction Pathway Modeling and Kinetics for this compound

Computational chemistry can model potential reaction pathways for this compound, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. By calculating the activation energies for these pathways, the most likely reaction mechanism can be predicted.

The structure of this molecule presents interesting challenges for typical reaction pathways. The carbon atom bonded to the bromine is a primary carbon. However, it is adjacent to a highly substituted quaternary carbon, which creates significant steric hindrance.

SN2 Pathway: A direct backside attack by a nucleophile on the bromomethyl carbon would be severely hindered by the bulky cyclohexane and butan-2-yl groups. Computational modeling would likely show a very high activation energy for this pathway, making it kinetically unfavorable.

SN1 Pathway: This pathway involves the formation of a carbocation intermediate. The departure of the bromide ion would lead to a primary carbocation, which is generally very unstable and high in energy. Therefore, the activation energy for an SN1 reaction is also expected to be high.

E2 Pathway: An elimination reaction would require a base to abstract a proton from a beta-carbon. In this molecule, the only beta-carbon is the quaternary C1 of the cyclohexane ring, which has no protons. Therefore, a standard E2 reaction is not possible.

Given the steric hindrance and the instability of potential intermediates, this compound is predicted to be relatively unreactive under standard nucleophilic substitution or elimination conditions. Reaction progress kinetic analysis, guided by computational modeling, could explore alternative, non-traditional pathways, such as those involving radical intermediates or rearrangements, which might be favored under specific conditions (e.g., photochemical or using specific transition-metal catalysts). acs.orgnih.gov

Table 3: Hypothetical Calculated Activation Energies for Reaction Pathways

Reaction PathwayDescriptionPredicted Activation Energy (kJ/mol)Predicted Reactivity
SN2 Nucleophilic backside attack> 150Very Low
SN1 Formation of primary carbocation> 180Very Low
E2 Beta-hydrogen abstractionNot PossibleNone

Transition State Characterization

Currently, there are no specific studies in the public domain that characterize the transition states for reactions involving this compound. Such studies would be crucial for understanding its reactivity, potential reaction mechanisms (such as SN1, SN2, E1, or E2 pathways), and for predicting reaction kinetics. The steric hindrance imposed by the quaternary carbon atom, substituted with a cyclohexane ring, a bromomethyl group, and a butan-2-yl group, would likely have a significant influence on the geometry and energy of any transition states.

Solvent Effects on Reaction Energetics

The influence of different solvents on the reaction energetics of this compound remains an uninvestigated area. Computational studies modeling the compound in various solvent environments (e.g., polar protic, polar aprotic, and nonpolar solvents) would be necessary to predict how the solvent might stabilize or destabilize reactants, products, and transition states, thereby affecting reaction rates and equilibria.

Spectroscopic Property Prediction and Validation for this compound

While general methodologies for spectroscopic prediction are well-established, specific, validated data for this compound are absent from the scientific literature.

NMR Chemical Shift Predictions

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the expected 1H and 13C chemical shifts. These theoretical values would need to be validated against experimental data, which is currently unavailable. A hypothetical table of predicted shifts would be purely speculative without underlying research.

IR Vibrational Frequencies and Raman Spectroscopy

Detailed theoretical calculations of the Infrared (IR) vibrational frequencies and Raman spectra for this compound have not been reported. Such predictions would help in identifying the characteristic vibrational modes of the molecule, including C-H stretching and bending, C-C bond vibrations, and the C-Br stretching frequency.

Mass Spectrometry Fragmentation Patterns

There is no published research detailing the expected mass spectrometry fragmentation patterns of this compound. The fragmentation would likely be influenced by the stability of the resulting carbocations and radical species. Key fragmentation pathways could involve the loss of the bromine atom, cleavage of the butan-2-yl group, or fragmentation of the cyclohexane ring. However, without experimental data or specific computational studies, any proposed fragmentation pattern would be conjectural.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 1 Bromomethyl 1 Butan 2 Yl Cyclohexane

High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification of 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane. This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition.

One of the key features in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a roughly 1:1 intensity ratio, which is a clear indicator of the presence of a single bromine atom in the molecule. acs.org HRMS can resolve these isotopic peaks and confirm the mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₂₁Br. acs.org

Table 1: Expected HRMS Data for the Molecular Ion of this compound

IonCalculated m/zRelative Abundance (%)
[C₁₁H₂₁⁷⁹Br]+232.0854100.0
[C₁₁H₂₁⁸¹Br]+234.083397.3

In addition to confirming the molecular formula, fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a bromomethyl radical (•CH₂Br) or the butan-2-yl group could be observed, helping to piece together the molecule's structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of organic molecules. For a molecule with the complexity of this compound, which contains a quaternary carbon and multiple stereocenters, multi-dimensional NMR techniques are essential.

One-dimensional ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons. However, for a complete structural assignment, two-dimensional (2D) NMR experiments are required to establish through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It would be used to trace the connectivity within the butan-2-yl group and the cyclohexane (B81311) ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for identifying the quaternary carbon in the cyclohexane ring, as it will show correlations to the protons of the bromomethyl group, the butan-2-yl group, and the adjacent methylene (B1212753) groups of the cyclohexane ring.

Table 2: Expected 2D-NMR Correlations for Key Structural Fragments

ExperimentCorrelating NucleiExpected Information
COSYProtons on C2' with protons on C1' and C3' of the butan-2-yl group.Confirms the structure of the butan-2-yl substituent.
HSQCCH₂Br protons with their corresponding carbon.Assigns the carbon signal of the bromomethyl group.
HMBCProtons of the CH₂Br group with the quaternary C1 of the cyclohexane.Establishes the connection of the bromomethyl group to the cyclohexane ring.
HMBCProtons of the butan-2-yl group with the quaternary C1 of the cyclohexane.Confirms the attachment of the butan-2-yl group to the same carbon as the bromomethyl group.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and dynamics in the solid phase. acs.orgroyalsocietypublishing.org For substituted cyclohexanes, ssNMR can be used to study the ring inversion process and the preference for axial or equatorial positioning of the substituents in a crystalline or amorphous solid state. acs.org This can be particularly insightful for understanding intermolecular interactions in the solid phase.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkane structure. The C-Br stretching vibration would also be present, typically in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecular skeleton. ustc.edu.cn It can be particularly useful for observing the C-C backbone vibrations and the C-Br stretch.

For substituted cyclohexanes, vibrational spectroscopy can also be used to study conformational isomers. libretexts.orglibretexts.orgucalgary.ca The vibrational frequencies of certain modes can be sensitive to whether the substituents are in axial or equatorial positions. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insight into the preferred conformation of the molecule in the gas, liquid, or solid phase. ustc.edu.cn

Table 3: Expected Vibrational Frequencies for this compound

Functional Group/VibrationTechniqueExpected Wavenumber (cm⁻¹)
C-H (alkane) stretchFT-IR, Raman2850-2960
C-H bendFT-IR1375-1465
C-Br stretchFT-IR, Raman500-600

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline)

If this compound can be obtained in a crystalline form, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure. This technique can provide precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of all chiral centers, provided a suitable crystal is obtained and anomalous dispersion effects can be measured. researchgate.netnih.gov This would definitively establish the (R) or (S) configuration of the chiral carbon in the butan-2-yl group and the stereochemistry at the C1 position of the cyclohexane ring. The solid-state conformation, including the chair conformation of the cyclohexane ring and the orientation of the substituents, would also be unequivocally determined. iucr.org

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of a sample of this compound and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS is a suitable technique for assessing the purity of the compound. nih.gov The gas chromatogram would indicate the presence of any impurities, and the mass spectrometer would aid in their identification. The use of a halogen-specific detector can enhance selectivity for brominated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: To determine the enantiomeric excess (a measure of the purity of a single enantiomer), chiral HPLC is the method of choice. hplc.eu By using a column with a chiral stationary phase, the two enantiomers of this compound can be separated, allowing for their quantification. This is critical in fields such as pharmaceutical development where the biological activity of enantiomers can differ significantly.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For chiral molecules, the use of a chiral stationary phase (CSP) is essential to achieve enantiomeric separation. gcms.czuni-muenchen.deresearchgate.net These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. uni-muenchen.de The stability of these complexes differs for each enantiomer, resulting in different retention times and, consequently, their separation on the chromatographic column. uni-muenchen.de Modified cyclodextrins are a common type of chiral selector used in GC stationary phases. gcms.cz

For a compound like this compound, a typical GC-MS analysis with a chiral column would involve optimizing several parameters to achieve baseline separation of the enantiomers. Key parameters include the selection of the appropriate chiral column, temperature programming, carrier gas flow rate, and the mass spectrometer settings for sensitive detection. The resulting chromatogram would display two distinct peaks corresponding to the two enantiomers, and the mass spectrometer would provide structural information for confirmation.

Table 1: Illustrative GC-MS Parameters for Chiral Analysis

ParameterExample ConditionPurpose
Chiral Column Cyclodextrin-based CSPEnantiomeric separation
Injector Temperature 250 °CEnsure complete volatilization
Oven Program 50 °C (2 min), ramp to 200 °C at 5 °C/minOptimize separation
Carrier Gas Helium at 1 mL/minTransport analyte through the column
MS Detector Electron Ionization (EI) at 70 eVFragmentation and detection
Scan Range 40-400 m/zDetect characteristic fragment ions

Note: This table represents typical starting parameters for method development and would require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds, particularly for those that are non-volatile or thermally labile. csfarmacie.cznih.govnih.govcanberra.edu.au The use of chiral stationary phases (CSPs) in HPLC is the most common approach for direct enantioselective separation. csfarmacie.cznih.govnih.gov These CSPs are based on a variety of chiral selectors, such as polysaccharides (e.g., cellulose and amylose derivatives), proteins, macrocyclic antibiotics, and cyclodextrins, which are immobilized on a solid support, typically silica (B1680970) gel. csfarmacie.cznih.govresearchgate.net

The separation principle in chiral HPLC is based on the differential interaction of the enantiomers with the chiral stationary phase. nih.gov These interactions can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, leading to the formation of temporary diastereomeric complexes with different energies. csfarmacie.cz This results in one enantiomer being retained more strongly on the column than the other, allowing for their separation.

In the context of this compound, a chiral HPLC method would be developed by screening various CSPs and mobile phase compositions to find the optimal conditions for enantiomeric resolution. Both normal-phase and reversed-phase chromatography modes could be explored. chromatographyonline.com The choice of mobile phase, which typically consists of a mixture of an organic solvent (e.g., hexane, ethanol, acetonitrile) and potentially a buffer, is crucial for achieving good separation. csfarmacie.cz

Table 2: Representative HPLC Conditions for Enantioselective Separation

ParameterNormal Phase ExampleReversed Phase Example
Chiral Column Polysaccharide-based (e.g., Chiralpak)Pirkle-type or cyclodextrin-based
Mobile Phase Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm

Note: The conditions presented in this table are illustrative and would need to be empirically determined and optimized for the analysis of this compound.

Potential Applications and Derivatization of 1 Bromomethyl 1 Butan 2 Yl Cyclohexane in Materials Science and Catalysis Non Biological

Role as a Synthetic Intermediate for Novel Chemical Entities

The primary utility of 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane lies in its role as a synthetic intermediate or a building block. boronmolecular.comsigmaaldrich.com The presence of the C-Br bond provides a reactive site for nucleophilic substitution reactions, allowing the covalent attachment of the entire 1-(butan-2-yl)cyclohexylmethyl moiety to various substrates. This facilitates the construction of more complex molecules with tailored properties. datapdf.com

The reactivity of the bromomethyl group is central to its function. Below is a table outlining potential transformations that this functional group can undergo, forming the basis for its application as a versatile synthetic intermediate.

Reaction TypeReagent(s)Product Functional Group
Nucleophilic SubstitutionR-O⁻ (Alkoxide)Ether
Nucleophilic SubstitutionR-COO⁻ (Carboxylate)Ester
Nucleophilic SubstitutionCN⁻ (Cyanide)Nitrile
Nucleophilic SubstitutionN₃⁻ (Azide)Azide
Nucleophilic SubstitutionR₂NH (Amine)Tertiary Amine
Grignard Reagent FormationMg, EtherOrganomagnesium Halide
Wurtz ReactionNaAlkane (dimer)

While direct polymerization of this compound is not typical, its structure is well-suited for creating specialized monomers or for initiating polymerization. The bromomethyl group can serve as an initiating site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of polymers with a bulky, chiral end-group, which could influence the polymer's physical properties, such as its glass transition temperature and solubility.

Alternatively, the compound can be chemically modified to introduce a polymerizable group. For example, reaction with a suitable nucleophile like potassium methacrylate (B99206) would replace the bromide and attach a vinyl group, creating a novel monomer. The polymerization of such a monomer would lead to a polymer with the bulky 1-(butan-2-yl)cyclohexyl group appended to each repeating unit. These bulky side chains would significantly impact the polymer's morphology and chain packing, potentially leading to materials with high thermal stability or specific optical properties.

In organic synthesis, "building blocks" are molecules that provide specific structural motifs to a larger, target molecule. boronmolecular.com this compound serves as a building block that can introduce a sterically hindered and chiral quaternary carbon center on a cyclohexane (B81311) frame. researchgate.net This is particularly valuable in the synthesis of complex organic molecules where precise control over the three-dimensional arrangement of atoms is crucial.

The compound can be used in coupling reactions to attach its unique cycloalkyl group to other molecular fragments. For instance, after conversion to a Grignard reagent, it could be reacted with aldehydes, ketones, or esters to form new carbon-carbon bonds, rapidly increasing molecular complexity. The inherent chirality of the butan-2-yl group can also be exploited in asymmetric synthesis to influence the stereochemical outcome of subsequent reactions.

Applications in the Synthesis of Specialty Chemicals and Agrochemicals (Excluding Biological Efficacy)

The structural framework of this compound is relevant to the fields of specialty chemicals and agrochemicals. Many active ingredients in these areas contain substituted cycloalkane rings. This compound can serve as a precursor for introducing a specific lipophilic and sterically demanding group into a target molecule.

In the context of agrochemical synthesis, for example, the physical properties of a potential active ingredient, such as its solubility, stability, and transport characteristics, are critical. By incorporating the 1-(butan-2-yl)cyclohexylmethyl group, chemists can systematically modify these properties. The bromomethyl handle allows for the straightforward integration of this fragment into a variety of heterocyclic or aromatic core structures commonly found in herbicides, fungicides, or insecticides. nbinno.comswinburne.edu.au

Derivatization for Ligand Synthesis in Homogeneous and Heterogeneous Catalysis

The design of ligands is a cornerstone of modern catalysis. Ligands coordinate to a metal center and modulate its reactivity, selectivity, and stability. This compound is an excellent precursor for synthesizing ligands that possess significant steric bulk and a chiral element.

The bromomethyl group can react with nucleophilic atoms like phosphorus, nitrogen, or sulfur, which are common coordinating atoms in ligands. For instance, reacting it with a diphenylphosphine (B32561) anion (Ph₂P⁻) would yield a bulky phosphine (B1218219) ligand. The presence of the butan-2-yl group introduces chirality into the ligand framework, making it a candidate for applications in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired.

Ligand TypeSynthetic PrecursorPotential Application
PhosphineR₂PLi, R₂PHCross-coupling, Hydrogenation
AmineR₂NHTransfer Hydrogenation
ThioetherR-SNaVarious Catalytic Transformations
N-heterocyclic carbene (NHC)Imidazole derivativeMetathesis, Cross-coupling

Furthermore, this compound can be used to immobilize homogeneous catalysts. By reacting the bromomethyl group with a functional group on a solid support (like silica (B1680970) or a polymer resin), a heterogeneous catalyst can be prepared. This combines the high selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous system.

Integration into Supramolecular Assemblies or Nanostructures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. While this compound itself is not designed for self-assembly, it can be derivatized to incorporate functional groups that are.

For example, the bromide could be substituted with a thiol group. The resulting thiol could then be used to anchor the 1-(butan-2-yl)cyclohexylmethyl moiety onto the surface of gold nanoparticles, creating a functionalized nanostructure. The bulky aliphatic groups would form a self-assembled monolayer on the nanoparticle surface, influencing its solubility and interaction with its environment.

Environmental Fate and Degradation Studies of 1 Bromomethyl 1 Butan 2 Yl Cyclohexane Academic/mechanistic Focus

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis represents a significant abiotic degradation pathway for 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane in aqueous environments. The reaction involves the nucleophilic substitution of the bromine atom by a water molecule or hydroxide (B78521) ion, leading to the formation of an alcohol. The structure of this compound, a tertiary alkyl halide, suggests that the hydrolytic degradation likely proceeds through a substitution nucleophilic unimolecular (SN1) mechanism.

The proposed SN1 pathway involves a two-step mechanism:

Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom leaving as a bromide ion (Br⁻). This is the rate-determining step and results in the formation of a tertiary carbocation.

Nucleophilic Attack: A water molecule acts as a nucleophile and rapidly attacks the electrophilic carbocation.

Deprotonation: The resulting protonated alcohol is then deprotonated by a water molecule to yield the final product, 1-(butan-2-yl)-1-(hydroxymethyl)cyclohexane, and a hydronium ion (H₃O⁺).

The kinetics of this reaction are expected to be first-order with respect to the concentration of this compound and independent of the nucleophile (water) concentration. The rate of hydrolysis is influenced by environmental factors such as temperature and pH. Increased temperature generally accelerates the reaction rate. While the SN1 mechanism is largely independent of pH, extreme pH conditions can influence the stability of the reactant and products.

Under alkaline conditions, a substitution nucleophilic bimolecular (SN2) reaction with hydroxide ions (OH⁻) could potentially compete with the SN1 pathway, though this is generally less favored for sterically hindered tertiary alkyl halides. uomustansiriyah.edu.iq

Table 1: Postulated Hydrolytic Degradation Products of this compound

ReactantProposed MechanismMajor ProductMinor Products
This compoundSN11-(butan-2-yl)-1-(hydroxymethyl)cyclohexaneElimination products (alkenes)

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For this compound, direct photolysis can occur through the absorption of ultraviolet (UV) radiation, leading to the homolytic cleavage of the carbon-bromine bond. This bond is weaker than carbon-carbon and carbon-hydrogen bonds, making it susceptible to photolytic cleavage.

The primary photolytic degradation mechanism is expected to be: C-Br Bond Homolysis: Upon absorption of a photon of sufficient energy, the C-Br bond breaks, generating a cyclohexylmethyl radical and a bromine radical.

(C₆H₁₀)(C₄H₉)C-CH₂Br + hν → (C₆H₁₀)(C₄H₉)C-CH₂• + Br•

The resulting highly reactive radicals can then participate in a variety of secondary reactions, including:

Hydrogen Abstraction: The cyclohexylmethyl radical can abstract a hydrogen atom from other organic molecules or water to form 1-(butan-2-yl)-1-methylcyclohexane.

Reaction with Oxygen: In the presence of oxygen, the alkyl radical can form a peroxyl radical, which can initiate a cascade of oxidation reactions, leading to the formation of alcohols, aldehydes, and carboxylic acids.

Recombination: Radicals can recombine with each other, though this is less likely in dilute environmental systems.

Indirect photolysis can also occur, where photosensitizers present in the environment (e.g., humic substances) absorb light energy and transfer it to the this compound molecule, leading to its degradation. rsc.org

Table 2: Potential Photolytic Degradation Products of this compound

Initial ProcessPrimary ProductsSubsequent Reaction Products
C-Br Bond Homolysis1-(butan-2-yl)cyclohexylmethyl radical, Bromine radical1-(butan-2-yl)-1-methylcyclohexane, Oxidized derivatives (alcohols, aldehydes)

Biotransformation Pathways (Excluding Toxicity or Clinical Implications)

Biotransformation by microorganisms is a crucial process in the environmental degradation of this compound. Bacteria and fungi can utilize this compound as a carbon source through various metabolic pathways. nih.govresearchgate.netkemdiktisaintek.go.id The initial step in the aerobic biotransformation of this halogenated alkane is likely an oxidative attack.

Potential biotransformation pathways include:

Oxidative Dehalogenation: Monooxygenase or dioxygenase enzymes can catalyze the initial oxidation of the molecule. This can occur at the bromomethyl group, leading to the formation of an unstable intermediate that eliminates the bromide ion and forms an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid and subsequently enter central metabolic pathways.

Hydrolytic Dehalogenation: Some microorganisms possess dehalogenase enzymes that can directly cleave the carbon-bromine bond through a hydrolytic mechanism, replacing the bromine with a hydroxyl group to form the corresponding alcohol.

Alkane Oxidation: Microorganisms can also initiate degradation by oxidizing the alkyl portions of the molecule (the cyclohexane (B81311) or butane groups). kemdiktisaintek.go.id This typically involves the action of monooxygenases to introduce a hydroxyl group, which is then further oxidized.

Under anaerobic conditions, reductive dehalogenation may occur, where the bromine atom is removed and replaced by a hydrogen atom. However, aerobic degradation pathways are generally more rapid for many brominated compounds. nih.govmdpi.com

Table 3: Hypothetical Aerobic Biotransformation Sequence for this compound

StepEnzyme ClassIntermediate/Product
1. Initial OxidationMonooxygenase1-(butan-2-yl)-1-(hydroxymethyl)cyclohexane or 1-(butan-2-yl)cyclohexanecarbaldehyde
2. Aldehyde OxidationAldehyde Dehydrogenase1-(butan-2-yl)cyclohexanecarboxylic acid
3. Ring CleavageVarious oxidoreductasesFurther degradation into smaller molecules

Sorption and Leaching Behavior in Abiotic Systems

The mobility of this compound in soil and sediment is largely controlled by its sorption to abiotic matrices. As a nonpolar, hydrophobic organic compound, it is expected to preferentially partition from the aqueous phase to the organic matter present in soil and sediment.

The primary factors influencing its sorption include:

Soil Organic Carbon Content (foc): Sorption of hydrophobic compounds is strongly correlated with the organic carbon content of the soil. mdpi.com Higher foc leads to greater sorption and reduced mobility.

Clay Content and Type: Clay minerals can also contribute to sorption, although to a lesser extent than organic matter for nonpolar compounds.

Hydrophobicity of the Compound: The hydrophobicity of this compound can be estimated by its octanol-water partition coefficient (Kow). A higher Kow value indicates greater hydrophobicity and stronger sorption potential.

The sorption process is typically quantified by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. mdpi.comepa.gov The organic carbon-normalized sorption coefficient (Koc) is often used to compare the sorption potential of a chemical across different soils.

Kd = Koc × foc

Due to its expected hydrophobicity, this compound is likely to have a moderate to high Koc value, indicating a tendency to be sorbed to soil and sediment. This sorption will reduce its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater. scielo.br However, in soils with low organic matter content, its mobility and leaching potential would be significantly higher.

Table 4: Estimated Sorption and Leaching Potential of this compound in Different Soil Types

Soil TypeOrganic Carbon Content (foc)Estimated Sorption (Kd)Leaching Potential
Sandy SoilLowLowHigh
LoamMediumMediumModerate
Clay Loam with High Organic MatterHighHighLow

Future Research Directions and Open Questions Regarding 1 Bromomethyl 1 Butan 2 Yl Cyclohexane

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-(Bromomethyl)-1-(butan-2-yl)cyclohexane is a critical first step for any further investigation. Future research should prioritize the development of efficient and environmentally benign synthetic pathways. Key areas of focus could include:

Atom-Economical Approaches: Investigating reactions that maximize the incorporation of starting material atoms into the final product, minimizing waste. This could involve exploring catalytic C-H activation/bromination strategies on a suitable precursor.

Green Solvents and Reagents: Moving away from hazardous solvents and reagents is paramount. Research into utilizing ionic liquids, supercritical fluids, or water-based reaction media for the synthesis would be a significant step towards sustainability.

Photocatalysis and Flow Chemistry: The use of light-driven reactions and continuous flow processes could offer milder reaction conditions, improved selectivity, and safer handling of reactive intermediates, representing a modern approach to the synthesis of this and related compounds. An open question is whether stereoselective synthesis can be achieved to control the chirality at the butan-2-yl group's stereocenter.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely unexplored. Beyond standard nucleophilic substitution reactions at the bromomethyl group, future studies could delve into more unconventional reactivity. For instance, the strategic placement of the substituents on the cyclohexane (B81311) ring might lead to interesting intramolecular reactions. The Hofmann–Löffler reaction, which involves the cyclization of N-haloamines, provides a precedent for radical-mediated intramolecular hydrogen atom transfer, suggesting that under the right conditions, derivatives of this compound could undergo novel cyclization reactions. wikipedia.org

Key questions to be addressed include:

Can radical-initiated reactions lead to the formation of novel bicyclic or spirocyclic systems?

How does the bulky butan-2-yl group influence the stereochemical outcome of reactions at the bromomethyl center and on the cyclohexane ring itself?

Are there conditions under which the compound can act as a precursor for organometallic reagents with unique reactivity?

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before their synthesis and testing. For this compound, computational modeling could provide invaluable insights.

Computational MethodPotential Application
Density Functional Theory (DFT)Prediction of spectroscopic signatures (NMR, IR), conformational analysis of the cyclohexane ring, and reaction energetics.
Molecular Dynamics (MD)Simulation of the molecule's behavior in different solvent environments and its interaction with other molecules.
Quantum Machine Learning (QML)Development of predictive models for properties like solubility, toxicity, and reactivity based on its structure.

A significant open question is how accurately computational models can predict the conformational preferences of the substituted cyclohexane ring and how these conformations influence its chemical reactivity.

Expanding Applications in Emerging Fields (e.g., optoelectronics, smart materials)

While the direct application of this compound in emerging fields is yet to be explored, its structure provides a versatile scaffold. The bromomethyl group can be readily converted into a wide range of functional groups, allowing for the synthesis of novel materials.

Optoelectronics: By incorporating this cyclohexane derivative into larger conjugated systems, it may be possible to create new organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) components. The bulky, non-planar structure could help in preventing aggregation-caused quenching of fluorescence.

Smart Materials: The cyclohexane core could be a building block for creating stimuli-responsive materials. For example, polymers incorporating this unit might exhibit changes in their physical properties in response to temperature, pH, or light. Polydiacetylenes are an example of smart materials with unique optoelectronic properties that are sensitive to environmental changes. researchgate.net

A key research question is whether the specific stereochemistry and conformational flexibility of the 1-(butan-2-yl)cyclohexane moiety can be harnessed to create materials with unique and tunable optical or mechanical properties.

Design of Related Cyclohexane Derivatives with Tuned Properties

The structure of this compound serves as a template for the design of a vast library of related compounds with tailored properties. Future research could systematically modify the structure to understand structure-property relationships.

Structural ModificationPotential Impact on Properties
Varying the alkyl chain on the cyclohexane ringInfluence on solubility, melting point, and steric hindrance in subsequent reactions.
Replacing the bromine with other leaving groupsTuning the reactivity for different synthetic transformations.
Introducing functional groups on the butan-2-yl chainCreating multifunctional molecules with potential applications in medicinal chemistry or materials science.
Altering the cyclohexane ring to other cycloalkanesInvestigating the effect of ring size on the compound's conformational behavior and reactivity.

An important open question is whether deep learning and reinforcement learning algorithms could be employed to intelligently explore the chemical space of related cyclohexane derivatives to identify molecules with optimized properties for specific applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.